![molecular formula C9H12ClN B088395 p-Chloro-N-ethyl-N-methylaniline CAS No. 13519-85-2](/img/structure/B88395.png)
p-Chloro-N-ethyl-N-methylaniline
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Overview
Description
P-Chloro-N-ethyl-N-methylaniline, also known as CEM, is a chemical compound that belongs to the family of anilines. It is a colorless to yellowish liquid with a pungent odor. CEM has been widely used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. In recent years, CEM has gained attention in scientific research for its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of p-Chloro-N-ethyl-N-methylaniline is not fully understood. However, it is believed that p-Chloro-N-ethyl-N-methylaniline exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. p-Chloro-N-ethyl-N-methylaniline may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
p-Chloro-N-ethyl-N-methylaniline has been shown to have a number of biochemical and physiological effects. In animal studies, p-Chloro-N-ethyl-N-methylaniline has been shown to increase the levels of certain enzymes involved in liver function and decrease the levels of certain inflammatory markers. p-Chloro-N-ethyl-N-methylaniline has also been shown to have a mild analgesic effect.
Advantages and Limitations for Lab Experiments
One of the main advantages of p-Chloro-N-ethyl-N-methylaniline is its relatively low toxicity compared to other anticancer agents. p-Chloro-N-ethyl-N-methylaniline is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of p-Chloro-N-ethyl-N-methylaniline is its low solubility in water, which can make it difficult to administer in certain formulations.
Future Directions
There are several potential future directions for research on p-Chloro-N-ethyl-N-methylaniline. One area of interest is the development of new formulations of p-Chloro-N-ethyl-N-methylaniline that can improve its solubility and bioavailability. Another area of interest is the identification of new targets for p-Chloro-N-ethyl-N-methylaniline in cancer cells, which could lead to the development of more effective anticancer therapies. Additionally, further studies are needed to investigate the potential antiviral and antibacterial properties of p-Chloro-N-ethyl-N-methylaniline.
Synthesis Methods
P-Chloro-N-ethyl-N-methylaniline can be synthesized through several methods, including the reduction of p-chloro-N-ethyl-N-methyl nitrosobenzene with iron powder or zinc powder, the reaction of p-chloro-N-ethyl-N-methyl aniline with sodium nitrite and hydrochloric acid, and the reaction of p-chloro-N-ethyl-N-methyl aniline with sodium hypochlorite and hydrochloric acid.
Scientific Research Applications
P-Chloro-N-ethyl-N-methylaniline has been studied extensively for its potential applications in the treatment of various diseases. One of the most promising applications of p-Chloro-N-ethyl-N-methylaniline is its use as a potential anticancer agent. Several studies have shown that p-Chloro-N-ethyl-N-methylaniline can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. p-Chloro-N-ethyl-N-methylaniline has also been shown to have potential antiviral and antibacterial properties.
properties
CAS RN |
13519-85-2 |
---|---|
Product Name |
p-Chloro-N-ethyl-N-methylaniline |
Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
4-chloro-N-ethyl-N-methylaniline |
InChI |
InChI=1S/C9H12ClN/c1-3-11(2)9-6-4-8(10)5-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
XNXJABVNPPCROA-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)Cl |
Other CAS RN |
13519-85-2 |
synonyms |
4-CHLORO-N-ETHYL-N-METHYLANILINE |
Origin of Product |
United States |
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